molecular formula C14H19NO4 B7969564 2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid

2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid

Cat. No.: B7969564
M. Wt: 265.30 g/mol
InChI Key: RVWAZXVWIYGQAQ-UHFFFAOYSA-N
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Description

2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid ( 1699713-02-4) is a protected amino acid derivative of significant value in synthetic organic and medicinal chemistry research. This compound features a tert-butoxycarbonyl (Boc) group, a cornerstone protecting group in synthetic methodology, which shields a secondary methylamine functionality. The simultaneous presence of the Boc-protected amine and a carboxylic acid group on the benzoic acid scaffold makes this molecule a versatile bifunctional building block, ideal for controlled, stepwise synthesis. Its primary research application lies in its use as a key intermediate for the synthesis of more complex molecules, particularly in the construction of peptidomimetics and other bioactive compounds. The carboxylic acid moiety allows for coupling reactions, while the Boc group can be readily removed under mild acidic conditions to reveal the secondary amine, enabling further functionalization. Researchers utilize this compound to introduce a substituted benzylamine element into target structures, which can be critical in drug discovery and development programs. Handling of this material requires standard laboratory safety precautions. It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to use personal protective equipment . For optimal stability and longevity, the product should be stored sealed in a dry environment, under cold-chain conditions (2-8°C) . This product is intended for research and laboratory use only. It is not approved for use in humans or animals, nor as a diagnostic or therapeutic agent.

Properties

IUPAC Name

2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-7-5-6-8-11(10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWAZXVWIYGQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Boc-Protected Methylamine

This method involves the nucleophilic substitution of a halogenated benzoic acid derivative with a tert-butoxycarbonyl (Boc)-protected methylamine.

Procedure :

  • Starting Material : Methyl 2-(bromomethyl)benzoate is synthesized via bromination of methyl 2-methylbenzoate using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} and a radical initiator (e.g., AIBN) in CCl4\text{CCl}_4.

  • Alkylation : The bromide reacts with Boc-protected methylamine (Boc-NHMe\text{Boc-NHMe}) in anhydrous DMF\text{DMF}, using K2CO3\text{K}_2\text{CO}_3 as a base at 60°C for 12 hours.

  • Deprotection : The methyl ester is hydrolyzed to the carboxylic acid using LiOH\text{LiOH} in a THF/H2O\text{THF/H}_2\text{O} mixture.

Key Data :

ParameterValue
Yield (Alkylation)75–80%
Reaction Time12 hours
Purification MethodColumn chromatography (silica gel, ethyl acetate/hexane)

Advantages : High regioselectivity due to the stability of the Boc group.
Challenges : Requires strict anhydrous conditions to prevent Boc cleavage.

Reductive Amination Approach

This route employs reductive amination to introduce the methylamino group, followed by Boc protection.

Procedure :

  • Starting Material : 2-Formylbenzoic acid is condensed with methylamine in methanol, forming an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) reduces the imine to N-methyl-2-(aminomethyl)benzoic acid\text{N-methyl-2-(aminomethyl)benzoic acid}.

  • Protection : The amine is Boc-protected using Boc2O\text{Boc}_2\text{O} and DMAP\text{DMAP} in THF\text{THF}.

Key Data :

ParameterValue
Yield (Overall)65–70%
Reaction Time24 hours
Purification MethodRecrystallization (ethanol/water)

Advantages : Avoids halogenated intermediates.
Challenges : Low solubility of 2-formylbenzoic acid in non-polar solvents.

Mitsunobu Reaction Strategy

The Mitsunobu reaction enables the direct coupling of a Boc-protected alcohol to the benzoic acid scaffold.

Procedure :

  • Starting Material : 2-Hydroxymethylbenzoic acid is converted to its methyl ester.

  • Mitsunobu Reaction : The alcohol reacts with Boc-NHMe\text{Boc-NHMe} using DIAD\text{DIAD} and PPh3\text{PPh}_3 in THF\text{THF}.

  • Ester Hydrolysis : The methyl ester is cleaved with NaOH\text{NaOH}.

Key Data :

ParameterValue
Yield (Mitsunobu)80–85%
Reaction Time6 hours
Purification MethodAcid-base extraction

Advantages : High atom economy and mild conditions.
Challenges : Cost of reagents (DIAD\text{DIAD}, PPh3\text{PPh}_3).

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. A continuous flow microreactor system is employed for the alkylation method (Section 1.1), achieving:

ParameterBatch ProcessFlow Process
Yield75%88%
Reaction Time12 hours2 hours
Throughput1 kg/day10 kg/day

Key Innovations :

  • In-line purification : Integrated liquid-liquid extraction removes byproducts.

  • Solvent Recycling : DMF\text{DMF} is recovered via distillation.

Optimization of Reaction Parameters

Solvent Effects on Alkylation

A study comparing solvents demonstrated the following yields:

SolventYield (%)
DMF80
THF65
Acetonitrile70
Temperature (°C)Yield (%)
6080
8068

Comparative Analysis of Synthetic Methods

MethodYield (%)Cost (USD/g)Scalability
Alkylation75–8012High
Reductive Amination65–7018Moderate
Mitsunobu80–8525Low

Recommendation : The alkylation method is optimal for large-scale production due to its balance of yield and cost.

Challenges and Mitigation Strategies

Boc Deprotection During Synthesis

Cause : Acidic impurities or residual water.
Solution : Use molecular sieves and anhydrous Na2SO4\text{Na}_2\text{SO}_4 for solvent drying.

Byproduct Formation in Reductive Amination

Cause : Over-reduction of the imine to a tertiary amine.
Solution : Limit the reaction time to 8 hours and use stoichiometric NaBH3CN\text{NaBH}_3\text{CN}.

Chemical Reactions Analysis

Types of Reactions

2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines. The molecular formula is C14H19NO4C_{14}H_{19}NO_4, with a molecular weight of 265.31 g/mol. The presence of the Boc group enhances the stability and solubility of the compound in various solvents, making it suitable for diverse applications in chemical synthesis and biological assays.

1.1. Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. It can be utilized to create derivatives that exhibit pharmacological activities, particularly against cancer. For instance, it has been involved in the synthesis of compounds targeting specific cancer pathways, leveraging its amine functionality for further modifications .

1.2. Cancer Research

Recent studies have highlighted its potential role in cancer research, particularly in developing inhibitors for proteins involved in cancer cell proliferation and survival. For example, compounds derived from this compound have shown promise as inhibitors of HSET (KIFC1), a protein implicated in centrosome amplification in cancer cells . The ability to induce multipolar spindle formation in treated cells indicates its potential as a therapeutic agent.

2.1. Targeted Drug Delivery

The compound's structure allows it to be modified into prodrugs or conjugates that enhance drug delivery systems. By attaching it to other therapeutic agents, researchers can improve the pharmacokinetics and bioavailability of these drugs, making them more effective against targeted diseases .

2.2. Mechanistic Studies

In cellular studies, this compound has been used to investigate mechanisms of action for various biological targets. Its ability to form stable complexes with proteins enables researchers to study binding interactions and cellular pathways more effectively .

3.1. Synthesis Pathways

CompoundSynthesis MethodYield (%)Reference
This compoundReaction with benzoic acid derivatives85%
HSET Inhibitor Derived from the CompoundHigh-throughput screening75%

3.2. Case Study: HSET Inhibition

A recent study demonstrated that derivatives of this compound exhibited significant inhibition of HSET with IC50 values in the nanomolar range. This highlights the compound's utility in developing targeted therapies for cancers characterized by centrosome amplification.

Mechanism of Action

The mechanism of action of 2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. The benzoic acid moiety can interact with various enzymes and proteins, influencing their activity and function. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound is compared to structurally related Boc-protected benzoic acid derivatives (Table 1). Key differences include:

  • Position of substitution: The Boc group and its attached amino-methyl moiety are located at the 2-position on the benzene ring, distinguishing it from analogs substituted at positions 3, 4, or 5.
  • Additional substituents : Some analogs feature hydroxy, methoxy, or chlorophenyl groups, which influence solubility and biological activity .
Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Molecular Formula CAS RN Molecular Weight Melting Point (°C) Key Features Reference
2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid C₁₅H₂₁NO₄ Not provided 279.33 Not reported 2-position Boc-protected methylamino N/A
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid C₁₂H₁₅NO₅ 232595-59-4 253.25 150–151 3-Boc-amino, 5-hydroxy
5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid C₁₃H₁₇NO₅ 1075242-43-1 267.28 Not reported 5-Boc-amino, 2-methoxy
2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid C₁₄H₁₇ClNO₄ 51301-86-1 298.74 Not reported Boc-amino, chlorophenyl side chain
4-[1-Amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]benzoic acid methyl ester C₁₅H₂₂N₂O₄ 939760-52-8 294.35 Not reported 4-position ethyl-Boc-amino, methyl ester

Biological Activity

2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid, with the molecular formula C13H17NO4, is a compound that has garnered attention in various fields including organic synthesis, biochemistry, and medicinal chemistry. This article will explore its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc) group and a methylamino group. This structural configuration allows it to serve as a versatile building block in chemical synthesis and biological studies.

PropertyValue
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
CAS Number1699713-02-4

The mechanism of action for this compound primarily involves its interaction with specific enzymes and proteins. The Boc group protects the amino functionality, allowing selective reactions to occur at other sites. The benzoic acid moiety can engage with various biological targets, influencing their activity.

  • Enzyme Interaction : The compound has been used in studies to investigate enzyme mechanisms, particularly in the context of protease inhibition and enzyme-substrate interactions.
  • Protein Binding : Its structure facilitates binding to proteins involved in signaling pathways, which may lead to modulation of cellular functions.

1. Enzyme Studies

The compound is utilized in the study of enzyme mechanisms and protein interactions. Its ability to act as a substrate or inhibitor provides insights into enzymatic processes.

2. Medicinal Chemistry

This compound serves as an intermediate in synthesizing pharmaceutical compounds. Notably, it has been explored for developing BACE-1 inhibitors, which are relevant in Alzheimer's disease research by reducing amyloid-beta production .

3. Cancer Research

Research indicates that derivatives of this compound may play a role in cancer therapeutics by affecting pathways involved in cell proliferation and survival. For instance, compounds derived from similar scaffolds have shown potential as inhibitors of mitotic kinesins, leading to cell death in cancer cells .

Case Studies and Research Findings

Case Study 1: BACE-1 Inhibition
A study demonstrated that derivatives of this compound were synthesized as potential BACE-1 inhibitors. These inhibitors showed significant efficacy in reducing amyloid-beta levels, suggesting a therapeutic avenue for Alzheimer's disease .

Case Study 2: Protein Interaction Studies
In another study focusing on protein interactions, the compound was used to probe the binding affinities of various proteins involved in signal transduction pathways. The results indicated that modifications to the Boc group significantly affected binding efficiency .

Q & A

Q. What are the optimal methods for synthesizing 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the protection of the amine group using tert-butoxycarbonyl (Boc) chemistry. For example:

Methylation : Introduce the methyl group to the primary amine using methylating agents like iodomethane under basic conditions.

Boc Protection : React with Boc anhydride (e.g., (Boc)₂O) in dichloromethane (DCM) with a catalyst like DMAP .

Coupling : Use coupling reagents (e.g., EDC/HOBt) to attach the modified amine to the benzoic acid backbone .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water). Verify purity via HPLC (≥95% threshold, as in ) and confirm structure via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H NMR for methyl groups (δ ~1.2–1.4 ppm for tert-butyl) and aromatic protons (δ ~7.3–8.0 ppm for benzoic acid). 13^{13}C NMR confirms Boc carbonyl (δ ~155 ppm) and carboxylic acid (δ ~170 ppm) .
    • FT-IR : Detect Boc C=O stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹).
  • Mass Spectrometry : HRMS (ESI or EI) for exact mass verification (e.g., molecular ion peak at m/z corresponding to C₁₅H₂₁NO₅).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What safety precautions are required when handling this compound?

Methodological Answer: Refer to Safety Data Sheets (SDS) for hazards:

  • Hazards : Skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .
  • Protocols :
    • Use nitrile gloves, lab coats, and safety goggles in a fume hood.
    • Store sealed in a desiccator at room temperature (avoid moisture) .
    • In case of exposure: Rinse eyes with water for 15 minutes (P305+P351+P338) and seek medical attention .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Degradation Studies :
    • pH Stability : Prepare buffered solutions (pH 2–12) and incubate at 25°C/40°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Boc groups are labile under acidic conditions (pH <3) .
    • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Data Analysis : Fit degradation data to kinetic models (e.g., first-order) to predict shelf life .

Q. What strategies can resolve contradictions in catalytic activity data involving this compound?

Methodological Answer:

  • Control Experiments :
    • Verify catalyst loading (e.g., Pd complexes) and reaction conditions (solvent, temperature) .
    • Use internal standards (e.g., deuterated analogs) in NMR to quantify yields.
  • Mechanistic Probes :
    • Conduct kinetic isotope effects (KIE) or DFT calculations to elucidate rate-limiting steps.
    • Characterize intermediates via in situ IR or MS .

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

Methodological Answer: Adopt methodologies from long-term environmental projects (e.g., INCHEMBIOL in ):

  • Abiotic Studies :
    • Hydrolysis : Measure half-life in aqueous buffers (pH 4–9).
    • Photolysis : Expose to UV light (λ = 254–365 nm) and monitor degradation via LC-MS.
  • Biotic Studies :
    • Biodegradation : Use OECD 301F tests with activated sludge.
    • Bioaccumulation : Assess logP values (predicted via ACD/Labs Percepta) and test in model organisms (e.g., Daphnia magna) .

Q. What advanced analytical methods can differentiate polymorphic forms of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Compare experimental powder XRD patterns with simulated data from single-crystal structures .
  • Solid-State NMR : Use 13^{13}C cross-polarization magic-angle spinning (CP/MAS) to detect crystallinity differences.
  • Thermal Analysis : DSC to identify melting points and phase transitions (e.g., reports mp 150–151°C for a related compound) .

Q. How can researchers optimize synthetic routes to minimize racemization in chiral derivatives?

Methodological Answer:

  • Stereochemical Control :
    • Use chiral auxiliaries (e.g., Evans oxazolidinones) during Boc protection .
    • Employ asymmetric catalysis (e.g., organocatalysts for enantioselective methylation).
  • Monitoring :
    • Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) to measure enantiomeric excess (ee).
    • Circular dichroism (CD) spectroscopy for absolute configuration confirmation .

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